1,2,3,4-Tetrahydroquinoline-8-carbohydrazide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with a carbohydrazide group attached at the 8th position.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be achieved through various synthetic routes. One common method involves the hydrogenation of quinolines using transition metal catalysts. For instance, the electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst has been reported to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield . Another method involves the use of α,β-unsaturated aldehydes in the presence of catalytic systems to produce quinoline derivatives .
Industrial production methods often involve the use of high-pressure hydrogenation techniques with transition metal catalysts to achieve the desired product in large quantities. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen donors, oxidizing agents, and nucleophiles.
Oxidation: The compound can be oxidized to form quinoline derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the hydrogenation of the quinoline ring to form tetrahydroquinoline derivatives. Catalysts such as palladium on carbon or platinum are commonly used in these reactions.
Substitution: Substitution reactions involve the replacement of functional groups on the tetrahydroquinoline ring.
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have applications in medicinal chemistry and other fields.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been identified as RORγ inverse agonists with potential therapeutic applications in prostate cancer . Additionally, the compound is used in the development of antioxidants, corrosion inhibitors, and dyes .
In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its derivatives have shown activity against a range of pathogens, making it a valuable compound for drug development.
In industry, the compound is used in the synthesis of various chemicals and materials. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inverse agonists of the retinoic acid receptor-related orphan receptor (RORγ), which plays a role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, these compounds can modulate the production of pro-inflammatory cytokines and other immune-related factors.
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through its interaction with reactive oxygen species and other oxidative agents.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and 2,3-dihydro-4(1H)-quinolinone. These compounds share a similar tetrahydroquinoline core but differ in their functional groups and substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: This compound is an important structural motif in various natural products and therapeutic agents.
2,3-Dihydro-4(1H)-quinolinone: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6,11H2,(H,13,14) |
InChI Key |
ULKULQCYLURABE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)NN)NC1 |
Origin of Product |
United States |
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